2-(Dimethylamino)-2-oxoacetyl chloride
Overview
Description
2-(Dimethylamino)-2-oxoacetyl chloride is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of acetyl chloride, where the acetyl group is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-oxoacetyl chloride typically involves the reaction of dimethylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
(CH3)2NH+(COCl)2→(CH3)2NCOCOCl+HCl
This reaction requires careful control of temperature and the use of a suitable solvent, such as dichloromethane, to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylamine and oxalic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazones and oximes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids, such as aluminum chloride
Major Products:
- Substituted amides, esters, and thioesters
- Dimethylamine and oxalic acid (from hydrolysis)
Scientific Research Applications
2-(Dimethylamino)-2-oxoacetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used in the modification of polymers to introduce functional groups that enhance the properties of the resulting materials.
Biological Studies: It is employed in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-oxoacetyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Comparison with Similar Compounds
Acetyl chloride: Lacks the dimethylamino group, making it less reactive towards nucleophiles.
Dimethylaminoacetyl chloride: Similar structure but lacks the oxo group, resulting in different reactivity and applications.
Uniqueness: 2-(Dimethylamino)-2-oxoacetyl chloride is unique due to the presence of both the dimethylamino and oxo groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-(dimethylamino)-2-oxoacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-6(2)4(8)3(5)7/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSLRVAYVVBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516742 | |
Record name | (Dimethylamino)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50680-54-1 | |
Record name | (Dimethylamino)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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